1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butyldimethylsilyl) telluride is an organotellurium compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyldimethylsilyl) telluride typically involves the reaction of tellurium with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The use of imidazole facilitates the formation of the silylating agent, which then reacts with tellurium to form the desired compound .
Industrial Production Methods
While specific industrial production methods for bis(tert-butyldimethylsilyl) telluride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butyldimethylsilyl) telluride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: It can be reduced to elemental tellurium under specific conditions.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tellurium dioxide derivatives, while reduction reactions can produce elemental tellurium.
Scientific Research Applications
Bis(tert-butyldimethylsilyl) telluride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Materials Science: The compound is explored for its potential in the development of semiconductor materials and nanostructures.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of bis(tert-butyldimethylsilyl) telluride involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl groups provide steric protection, making the tellurium atom less reactive under certain conditions. This allows for selective reactions to occur, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl) telluride: Similar in structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Bis(tert-butyldiphenylsilyl) telluride: Contains tert-butyldiphenylsilyl groups, offering different steric and electronic properties.
Bis(triisopropylsilyl) telluride: Features triisopropylsilyl groups, providing increased steric hindrance.
Uniqueness
Bis(tert-butyldimethylsilyl) telluride is unique due to the specific steric and electronic effects imparted by the tert-butyldimethylsilyl groups. These effects influence the compound’s reactivity and stability, making it suitable for selective reactions and specialized applications in various fields.
Properties
CAS No. |
80594-86-1 |
---|---|
Molecular Formula |
C12H30Si2Te |
Molecular Weight |
358.1 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]tellanyl-dimethylsilane |
InChI |
InChI=1S/C12H30Si2Te/c1-11(2,3)13(7,8)15-14(9,10)12(4,5)6/h1-10H3 |
InChI Key |
CAVAEBYVTLUQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)[Te][Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.